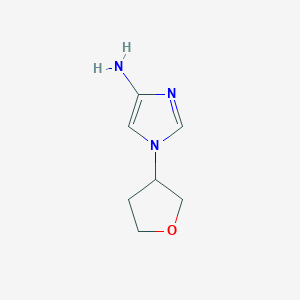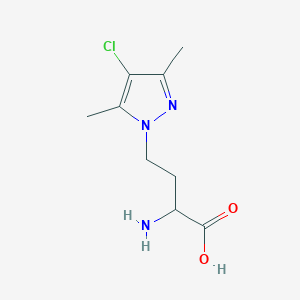
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine is an organic compound that features a tetrahydrofuran ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine typically involves the reaction of tetrahydrofuran derivatives with imidazole derivatives under specific conditions. One common method involves the use of tetrahydrofuran-3-ylmethanamine as a starting material, which is then reacted with imidazole-4-carboxaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of disease-related pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran derivatives: Compounds like tetrahydrofuran-3-ylmethanamine and tetrahydrofuran-3-ylmethanol share structural similarities.
Imidazole derivatives: Compounds such as imidazole-4-carboxaldehyde and imidazole-4-acetic acid.
Uniqueness
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine is unique due to the combination of the tetrahydrofuran and imidazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(oxolan-3-yl)imidazol-4-amine |
InChI |
InChI=1S/C7H11N3O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4,8H2 |
InChI Key |
CYOALLDHACINEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)






![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)



